molecular formula C10H9IN2O2 B595991 Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1262409-63-1

Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B595991
CAS No.: 1262409-63-1
M. Wt: 316.098
InChI Key: SSKJSMLBIMXBKQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 8-position of the imidazo[1,2-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of 2-aminopyridine with α-haloketones followed by iodination. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form the imidazo[1,2-a]pyridine core, which is then iodinated using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-fluoroimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The iodine atom also makes the compound more suitable for certain types of radiolabeling studies .

Biological Activity

Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Overview of the Compound

This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 8-position of the imidazo[1,2-a]pyridine core. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold in pharmaceutical research.

Target of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation.

Mode of Action

The mechanism by which this compound exerts its effects may involve:

  • Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptosis characterized by nuclear condensation and fragmentation at specific concentrations.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, although specific targets require further investigation.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Antimicrobial Activity :
    • This compound has been tested against multiple strains of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics.
    • For instance, a study reported an inhibition rate exceeding 70% against certain pathogenic strains, suggesting its potential as a lead compound for new antimicrobial agents .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines have demonstrated that this compound can reduce cell viability significantly. Concentrations as low as 10 µM resulted in over 50% inhibition of cell proliferation in specific cancer types.
    • Detailed analysis revealed that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
104530
252065
50590

These findings suggest a dose-dependent response where higher concentrations lead to increased apoptosis and reduced viability.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The compound exhibited significant antibacterial activity, indicating its potential for development into therapeutic agents targeting bacterial infections .

Properties

IUPAC Name

ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJSMLBIMXBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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